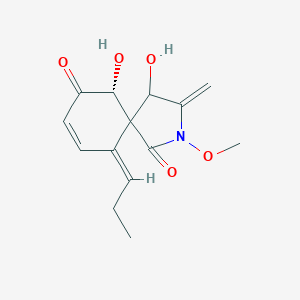
Triticone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triticone C is a natural product found in Pyrenophora tritici-repentis with data available.
Wissenschaftliche Forschungsanwendungen
Phytotoxicity and Agricultural Applications
Phytotoxic Properties:
Research indicates that Triticone C exhibits significant phytotoxic effects on several plant species. It produces yellowish-brown lesions on leaves following puncture assays, demonstrating its potential as a biocontrol agent against weeds and other unwanted plant species . This property can be harnessed in agriculture to manage crop diseases and enhance yield by targeting specific pathogens.
Case Study:
A study conducted on Triticone A and B (related compounds) revealed their effectiveness in inhibiting the growth of certain plant pathogens. Similar investigations into this compound could provide insights into developing eco-friendly herbicides or fungicides that minimize chemical usage in agriculture .
Biochemical Research
This compound's unique structure allows it to interact with various biological molecules, making it valuable in biochemical research. Its potential roles include:
- Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways, providing a basis for developing new pharmaceuticals.
- Signal Transduction: The compound could influence signaling pathways within plant cells, offering insights into plant responses to stressors.
Pharmacological Potential
The pharmacological applications of this compound are still under investigation. Preliminary studies suggest that compounds similar to this compound possess antimicrobial and antifungal properties, indicating potential uses in medical applications:
- Antimicrobial Activity: Research has shown that triticones can exhibit activity against various pathogens, suggesting their potential use in developing new antimicrobial agents .
- Drug Development: The unique molecular structure of this compound may serve as a scaffold for synthesizing novel drugs targeting specific diseases.
Research Findings Summary
Eigenschaften
CAS-Nummer |
120142-46-3 |
|---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(4R,6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12-,14?/m0/s1 |
InChI-Schlüssel |
UEEZHRJFRYRGNC-YAKYOLASSA-N |
SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Isomerische SMILES |
CC/C=C/1\C=CC(=O)[C@@H](C12[C@H](C(=C)N(C2=O)OC)O)O |
Kanonische SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Synonyme |
triticone C triticone D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















